2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol
Description
2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol is a brominated phenolic compound featuring a hydroxyl group at the para position, a bromine atom at the ortho position (C2), and an isopropylamino-methyl substituent at the meta position (C6).
Properties
CAS No. |
157729-12-9 |
|---|---|
Molecular Formula |
C10H14BrNO |
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-bromo-6-[(propan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)12-6-8-4-3-5-9(11)10(8)13/h3-5,7,12-13H,6H2,1-2H3 |
InChI Key |
MHLALCUURNGDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol typically involves the bromination of 6-{[(propan-2-yl)amino]methyl}phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Schiff Base vs. Alkylamine : Schiff base analogs (e.g., ) exhibit planar imine linkages, favoring π-π stacking in crystals, whereas the alkylamine group in the target compound may promote hydrogen bonding or flexible coordination modes.
Physical and Chemical Properties
- Melting Points: Brominated phenols with amino groups (e.g., 2-amino-6-bromophenol, mp 83–84°C ) suggest that the target compound’s bulkier substituent may lower melting points due to reduced crystallinity.
- Solubility: The isopropyl group likely enhances lipid solubility compared to hydrophilic analogs like 2-bromo-6-methoxyphenol ().
Crystallographic Data
- Crystal Packing: Brominated Schiff bases (e.g., ) crystallize in triclinic systems (space group P$\bar{1}$) with intermolecular hydrogen bonds. The target compound’s alkylamine group may disrupt planar stacking, leading to orthorhombic or monoclinic systems.
- Refinement Tools : SHELX programs () are widely used for small-molecule crystallography, applicable to resolving the target compound’s structure.
Biological Activity
2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and related research findings.
Chemical Structure and Properties
The molecular formula of 2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol is C_{10}H_{13BrNO_2, with a molecular weight of approximately 245.11 g/mol. The compound features a bromine atom at the 2-position of the phenolic ring and a propan-2-ylamino group at the 6-position, which are crucial for its biological interactions.
Mechanisms of Biological Activity
Research indicates that 2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol exhibits several biological activities, primarily through enzyme inhibition and receptor binding. The bromine atom can participate in halogen bonding, while the hydroxy group forms hydrogen bonds with biological targets. These interactions can modulate enzyme activity and influence various biochemical pathways.
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For instance, studies suggest that it may inhibit kinases involved in cell signaling, impacting cellular proliferation and survival.
Antimicrobial Activity
Preliminary studies have indicated that 2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol possesses antimicrobial properties against various pathogens. The presence of the bromine atom enhances its potential effectiveness against microbial strains.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of related compounds, including 2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol, using the disc diffusion method. Results showed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assays : Cytotoxicity tests conducted on cancer cell lines revealed that this compound exhibits selective cytotoxicity, suggesting potential use in cancer therapy.
- Enzyme Interaction Studies : Molecular docking studies have shown that 2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol binds effectively to specific enzymes involved in metabolic processes, which could explain its observed biological effects .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to 2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol:
| Compound Name | Structural Features | Unique Characteristics | Biological Activity |
|---|---|---|---|
| 2-Bromo-4-{[(1-hydroxypropan-2-yl)amino]methyl}phenol | Bromine at 2-position; similar aminomethyl group | Different substitution pattern affecting reactivity | Moderate antimicrobial activity |
| 2-Bromo-6-{[(1-hydroxyethyl)amino]methyl}phenol | Bromine at 2-position; ethyl instead of propan-2-yl | Variations in sterics and electronic properties | Lower enzyme inhibition |
| 2-Chloro-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol | Chlorine instead of bromine | Different halogen leading to distinct interaction profiles | Reduced antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
